N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a small molecule identified as a potent, reversible, and ATP-competitive inhibitor of the p97 ATPase [, ]. p97, also known as valosin-containing protein (VCP) or Cdc48, is a highly conserved and essential AAA+ ATPase [] that plays a crucial role in various cellular processes, including protein degradation pathways (e.g., ubiquitin-proteasome system and autophagy), endoplasmic reticulum-associated degradation (ERAD), Golgi membrane reassembly, membrane fusion, and DNA repair [, ]. DBeQ's ability to inhibit p97 has made it a valuable tool in scientific research, particularly in understanding p97 biology and exploring its potential as a therapeutic target in various diseases, including cancer [].
DBeQ is classified under quinazoline derivatives, a group known for their biological activity. The compound is primarily sourced from chemical synthesis methods, which allow for the modification of its structure to enhance potency and specificity against target proteins. Its chemical structure can be represented by the CAS number 177355-84-9 .
The synthesis of DBeQ involves several key steps:
The detailed synthetic pathway can be summarized as follows:
DBeQ features a complex molecular structure characterized by its quinazoline core, which is substituted at various positions to enhance its biological activity. The structural formula can be depicted as follows:
Key structural data includes:
The compound's structure allows it to effectively bind to the ATP-binding sites of p97, facilitating its role as an inhibitor .
DBeQ has been shown to undergo specific interactions within biological systems:
The effectiveness of DBeQ has been quantified with an IC50 value of approximately 1.5 μM against p97 ATPase, indicating its potency as an inhibitor .
DBeQ operates through a multifaceted mechanism:
Data from experiments indicate that DBeQ effectively disrupts both ubiquitin-dependent degradation and autophagic protein clearance pathways .
DBeQ exhibits several notable physical properties:
Chemical properties include:
These properties make DBeQ a valuable tool in biochemical research .
DBeQ has garnered attention for its potential applications in scientific research, particularly in cancer therapy:
Research continues to explore additional therapeutic avenues where DBeQ may play a significant role due to its unique mechanism of action against p97 ATPase .
DBeQ emerged from a high-throughput screening (HTS) campaign conducted through the NIH Molecular Libraries Probe Production Centers Network (MLPCN). Researchers screened >200,000 compounds for inhibitors of p97 ATPase activity using a malachite green phosphate detection assay. DBeQ was identified as a potent, reversible, and ATP-competitive inhibitor with an IC₅₀ of 0.9 μM against purified p97. Crucially, it exhibited >20-fold selectivity for p97-dependent substrates over p97-independent proteasomal degradation in cellular models [6].
Mechanistic characterization revealed DBeQ’s unique dual-pathway inhibition:
Structural analyses confirmed DBeQ binds competitively in the D2 ATPase pocket of p97, exploiting interactions with Walker A/B motifs (Gly⁵⁴¹, Lys⁵⁴⁴, Asp⁶⁰⁶) to prevent nucleotide engagement. This binding was reversible upon washout, distinguishing it from irreversible inhibitors like NMS-873 [5] [10].
Table 1: Comparative Profile of p97 Inhibitors [4] [5] [6]
Compound | IC₅₀ (μM) | Target Domain | Selectivity vs. Proteasome | Cellular Phenotypes |
---|---|---|---|---|
DBeQ | 0.9 | D2 ATPase | >20-fold | ERAD block, autophagy inhibition |
CB-5083 | 0.011 | D2 ATPase | >100-fold | ER retention, UPR activation |
NMS-873 | 0.03 | D1-D2 allosteric site | ~10-fold | Aggresome formation |
ML240 | 0.1 | D2 ATPase | >50-fold | Synergistic with bortezomib |
Therapeutic validation studies demonstrated DBeQ’s broad anticancer efficacy:
AAA+ ATPases constitute a family of mechanoenzymes that utilize ATP hydrolysis to remodel macromolecular complexes. Their dysregulation in cancer creates targetable vulnerabilities through non-oncogene addiction—dependence on proteostasis pathways for survival despite genetic instability [3] [4].
p97/VCP as a master regulator coordinates:
Table 2: Oncogenic Roles of AAA+ ATPases Targeted by DBeQ [1] [3] [5]
AAA+ ATPase | Cellular Function | Cancer Relevance | DBeQ Impact |
---|---|---|---|
p97/VCP | ERAD, autophagy, DNA repair | Overexpressed in 50% of solid tumors; correlates with poor prognosis | Blocks substrate unfolding, induces UPR/ER stress |
VPS4 | ESCRT-III disassembly, endosomal repair | Paralogs (VPS4A/B) lost in osteosarcoma, creating dependency | Synergizes with VPS4 loss; enhances apoptosis |
Rho-ROCK | Actin cytoskeleton remodeling | Drives metastasis via cell motility | Stabilizes F-actin; inhibits migration via RhoA accumulation |
Cancer cells exhibit heightened vulnerability to p97 inhibition due to:
Molecular consequences of DBeQ-mediated p97 inhibition include:
Structural studies reveal that cancer-associated p97 mutations (e.g., R155H in IBMPFD) increase D2 ATPase activity and cofactor binding affinity. DBeQ normalizes this hyperactivity, suggesting therapeutic potential beyond oncology [5] [10].
Table 3: Structural Domains of p97 and DBeQ Interactions [5] [10]
Domain | Function | Key Motifs | DBeQ Binding Effects |
---|---|---|---|
N-domain | Adaptor binding (e.g., Ufd1-Npl4) | Binding grooves for ubiquitin modifiers | Conformational shift reduces substrate recruitment |
D1 AAA+ | Hexamer stabilization | Walker A (G²⁸⁵KGG²⁸⁹), Sensor-I (N³⁴⁸) | Indirect allostery; couples D2 inhibition to N-domain positioning |
D2 AAA+ | Primary ATP hydrolysis | Walker A (G⁵⁴¹KGG⁵⁴⁵), Arginine finger (R⁶³⁵) | Competitive occupancy prevents ATP engagement; reduces pore loop mobility |
C-terminal tail | Proteasome/cofactor interactions | HbYX motif | No direct binding; indirect effects via hexamer destabilization |
The development of DBeQ underscores the therapeutic viability of AAA+ ATPase inhibition in exploiting cancer-specific proteostatic vulnerabilities. Its multifaceted disruption of ERAD, autophagy, and cytoskeletal remodeling provides a blueprint for targeting non-oncogene co-dependencies in malignant cells [1] [6] [9].
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